molecular formula C8H13ClN2 B11763817 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole

4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole

Cat. No.: B11763817
M. Wt: 172.65 g/mol
InChI Key: QADKXWCFKQAGFT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is an organic compound that features a tert-butyl group, a chloromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole typically involves the introduction of the tert-butyl and chloromethyl groups onto the imidazole ring. One common method involves the reaction of 2-chloromethyl-1H-imidazole with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidized derivatives.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Substitution: Products include azido derivatives or thiol-substituted imidazoles.

    Oxidation: Products include tert-butyl alcohol and other oxidized tert-butyl derivatives.

    Reduction: Products include dihydroimidazole derivatives.

Scientific Research Applications

4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-2-(chloromethyl)-1H-imidazole is unique due to the combination of its functional groups, which provide distinct reactivity patterns and potential applications. The presence of both the tert-butyl and chloromethyl groups on the imidazole ring allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

5-tert-butyl-2-(chloromethyl)-1H-imidazole

InChI

InChI=1S/C8H13ClN2/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3,(H,10,11)

InChI Key

QADKXWCFKQAGFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)CCl

Origin of Product

United States

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